molecular formula C20H19N5OS B2435799 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 852142-11-1

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B2435799
CAS No.: 852142-11-1
M. Wt: 377.47
InChI Key: UOCJTFKNWCZNIH-UHFFFAOYSA-N
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Description

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C20H19N5OS and its molecular weight is 377.47. The purity is usually 95%.
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Scientific Research Applications

Biological Activity of Acetamide Derivatives Acetamide and its derivatives, including structures similar to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide, have been extensively studied due to their commercial importance and biological activity. These compounds exhibit a range of biological responses varying both qualitatively and quantitatively, reflecting their material biology and usage. Acetamide derivatives' environmental toxicology has also been a significant area of study (Kennedy, 2001).

Reactivity and Applications of 1,2,4-Triazole Derivatives The reactivity of 1,2,4-triazole derivatives, part of the molecular structure of the compound , indicates their potential in various applications. These compounds show high antioxidant and antiradical activity and have a positive impact on biochemical processes, especially in patients exposed to high doses of radiation. The similarity of synthesized 3-thio-1,2,4-triazoles to biogenic amino acids like cysteine, which also has a free SH-group, opens up new possibilities for chemical transformations and pharmacological applications (Kaplaushenko, 2019).

Physico-Chemical Properties and Applications 1,2,4-triazole derivatives have been recognized for their wide range of applications in medicine, pharmacy, and even in engineering, metallurgical, and agricultural fields. These compounds serve as optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Their versatility and low toxicity make them materials of interest across various industries. The ongoing search for new molecules with substituted 1,2,4-triazole structures underlines their potential in scientific and industrial applications (Parchenko, 2019).

Patent Trends and Pharmaceutical Applications The 1,2,4-triazole family has been a subject of numerous patents, reflecting the broad interest in developing new drugs with diverse biological activities. This interest is driven by the structural variations possible with these compounds, leading to a range of pharmaceutical applications. The exploration of new methods of synthesis and biological evaluation for these compounds is ongoing, highlighting their therapeutic potential across various medical conditions (Ferreira et al., 2013).

Properties

IUPAC Name

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-13-7-3-5-9-16(13)22-18(26)12-27-20-24-23-19(25(20)2)15-11-21-17-10-6-4-8-14(15)17/h3-11,21H,12H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOCJTFKNWCZNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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